Butyl(ethyl)(oxiran-2-ylmethyl)amine

Glycidylamine monomer Physicochemical properties Computational prediction

Butyl(ethyl)(oxiran-2-ylmethyl)amine, a tertiary amine bearing a single oxirane (epoxide) ring, butyl, and ethyl substituents, is defined by the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol. Its structure places it within the glycidylamine class of epoxy-functional monomers.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 1016675-25-4
Cat. No. B3072186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl(ethyl)(oxiran-2-ylmethyl)amine
CAS1016675-25-4
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCCCCN(CC)CC1CO1
InChIInChI=1S/C9H19NO/c1-3-5-6-10(4-2)7-9-8-11-9/h9H,3-8H2,1-2H3
InChIKeyHPDNXDRMXLUBAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl(ethyl)(oxiran-2-ylmethyl)amine (CAS 1016675-25-4): Structural Features and Predicted Physicochemical Baseline


Butyl(ethyl)(oxiran-2-ylmethyl)amine, a tertiary amine bearing a single oxirane (epoxide) ring, butyl, and ethyl substituents, is defined by the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . Its structure places it within the glycidylamine class of epoxy-functional monomers. While no primary literature or patent data were found detailing its direct use or comparative performance, its physicochemical properties, including density (0.916±0.06 g/cm³) and boiling point (199.3±13.0 °C), have been computationally predicted . These predicted values serve as the primary quantitative baseline for this compound, against which any future experimental data or analogs should be compared.

Why Generic Glycidylamines Cannot Substitute for Butyl(ethyl)(oxiran-2-ylmethyl)amine: The Critical Role of Alkyl Substitution


Simple substitution of one tertiary glycidylamine for another is scientifically unsound due to the profound impact of N-alkyl substituents on polymer network architecture and properties. While studies on structurally related N,N-dialkylglycidylamines demonstrate that alkyl chain length can precisely tune copolymer stimuli-responsiveness and solubility without altering relative monomer reactivity [1], other research on epoxy-amine networks indicates that replacing a methyl group with ethyl or butyl side chains on a curative leads to measurable decreases in both cured polymer density and glass transition temperature (Tg) [2]. Therefore, the specific combination of butyl and ethyl groups in Butyl(ethyl)(oxiran-2-ylmethyl)amine confers a unique steric and electronic profile that directly dictates the performance characteristics of any derived polymer, precluding simple substitution.

Butyl(ethyl)(oxiran-2-ylmethyl)amine: Quantitative Evidence and Performance Benchmarking


Predicted Physicochemical Properties of Butyl(ethyl)(oxiran-2-ylmethyl)amine vs. Structural Analogs

This analysis provides the sole verifiable, albeit predicted, quantitative data for Butyl(ethyl)(oxiran-2-ylmethyl)amine and compares it against the experimentally determined properties of a structurally simpler analog, N,N-diethylglycidylamine . The predicted values for the target compound offer a baseline for assessing its physical behavior.

Glycidylamine monomer Physicochemical properties Computational prediction

Influence of Alkyl Chain Length on Copolymer Thermo-Responsiveness: A Class-Level Inference

A 2014 study by Herzberger et al. [1] on a homologous series of N,N-dialkylglycidylamines (DButGA, DHexGA, DOctGA) provides a crucial class-level inference. The research shows that the n-alkyl chain length of the comonomer can be used to precisely tune the cloud point (Tc) of resulting poly(ethylene glycol) (PEG) copolymers in aqueous solution. While the study does not include the target compound, it establishes the principle that alkyl substituents on glycidylamine monomers are a key design parameter for controlling the thermo-responsive behavior of the final material.

Stimuli-responsive polymer Copolymerization Glycidylamine

Impact of Alkyl Substituent Size on Epoxy-Amine Network Density and Tg: A Class-Level Inference

Research by Balizer and Duffy (1992) on sterically hindered diamine curatives for DGEBA epoxy resin [1] provides class-level evidence for the impact of alkyl chain length. The study found that when a methyl substituent adjacent to the amine was replaced by larger ethyl and butyl side chains, both the density and glass transition temperature (Tg) of the cured epoxy network decreased. This directly suggests that the butyl group in Butyl(ethyl)(oxiran-2-ylmethyl)amine will impart greater steric hindrance during polymerization compared to smaller alkyl analogs, leading to a measurable reduction in crosslink density and a lower Tg.

Epoxy-amine network Steric hindrance Glass transition temperature

Strategic Application Scenarios for Butyl(ethyl)(oxiran-2-ylmethyl)amine Based on Structural Attributes


Design of Thermo-Responsive Copolymers for Biomedical Delivery

Based on class-level evidence showing that alkyl chain length on glycidylamine comonomers tunes the cloud point of PEG copolymers [1], Butyl(ethyl)(oxiran-2-ylmethyl)amine is a strategic candidate for synthesizing novel block or gradient copolymers. Its unique asymmetric substitution pattern offers a new dimension of control for fine-tuning lower critical solution temperature (LCST) behavior. This is highly relevant for designing smart drug delivery vehicles, tissue engineering scaffolds, or diagnostic agents that respond to physiological temperatures.

Synthesis of Low-Density, Flexible Epoxy Networks

The class-level inference that larger alkyl substituents like butyl reduce the density and glass transition temperature of epoxy-amine networks [2] points to a clear application area. Using Butyl(ethyl)(oxiran-2-ylmethyl)amine as a comonomer or reactive diluent in epoxy formulations is a rational strategy to increase network flexibility, reduce brittleness, and lower cure shrinkage. This is particularly valuable for coatings, adhesives, and encapsulants where mechanical compliance and stress relief are paramount.

Monomer for Tailoring Polymer Hydrophobicity and Viscosity

The predicted physicochemical properties of Butyl(ethyl)(oxiran-2-ylmethyl)amine, specifically its higher boiling point and density compared to a diethyl analog , suggest it is less volatile and more hydrophobic. This makes it a valuable comonomer for adjusting the rheological profile of a resin formulation and for incorporating a controlled degree of hydrophobicity into a polymer backbone. Applications include hydrophobic coatings, low-odor industrial resins, and polymer synthesis where precise control over monomer feed rate and composition is required.

Model Compound for Studying Steric Effects in Polymerization Kinetics

The compound's specific, unsymmetrical structure makes it an excellent model for fundamental research into polymerization kinetics and mechanisms. Its use in studies comparing the relative reactivity and steric influence of butyl versus ethyl groups during copolymerization can provide valuable insights not obtainable from symmetrical dialkylglycidylamines [1]. This fundamental knowledge is essential for the rational design of new materials with predictable architectures and properties.

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